7.1 Antimicrobial ActivityThis compound and its derivatives have shown promising results as antibacterial agents, effectively inhibiting the growth of various Gram-positive and Gram-negative bacteria. [, ] For example, specific derivatives exhibited excellent minimum inhibitory concentration (MIC) values against strains like Streptococcus mutans and Salmonella typhi. [] Further studies have revealed that this antimicrobial activity extends to fungal strains, including Candida albicans. []
7.2 Anticonvulsant ActivityResearch has highlighted the potential of N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide and related structures as anticonvulsant agents. [, ] These compounds have demonstrated promising results in both maximal electroshock seizure and subcutaneous pentylenetetrazole screens. [] Notably, one derivative displayed significant anticonvulsant activity with an ED50 of 58 mg/kg, highlighting its therapeutic potential in treating epilepsy. []
7.3 Antitumor ActivityStudies suggest that N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide derivatives could play a role in antitumor therapy. [] For instance, one study found that a derivative inhibited cyclin-dependent kinase (CDK) 5, a protein involved in cell cycle regulation and often dysregulated in cancer. [] This inhibition led to decreased levels of Mcl-1, an anti-apoptotic protein frequently overexpressed in pancreatic cancer. [] These findings suggest that targeting CDK5 with N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide derivatives could potentially sensitize pancreatic cancers to Bcl-2 inhibitors, opening new avenues for treatment. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4